![molecular formula C7H10ClN3 B1613291 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 192869-79-7](/img/structure/B1613291.png)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride (THP) is an organic compound used as a building block in the synthesis of various compounds in the pharmaceutical and chemical industries. It is a versatile molecule that can be used to create a variety of compounds and is used in a variety of applications including medicinal chemistry, drug discovery, and biochemistry. THP has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Development of Synthetic Routes : Research has shown that compounds like 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine are used as starting materials in multi-step syntheses of complex molecules, such as tetrahydropteroic acid derivatives. These compounds are obtained through various synthetic routes, including reactions from pyridine and pyrimidine derivatives or multicomponent synthesis. The mechanistic pathways and the chemistry of these compounds have been explored in depth, showcasing their versatility in synthetic organic chemistry (Elattar & Mert, 2016).
Biological Applications
- Antimicrobial and Antitumor Activities : Some derivatives have been synthesized with significant activity against various bacterial strains and cancer cells. For instance, novel dihydropyrimidines have shown potent antimycobacterial activity, highlighting the potential of these compounds in developing new therapeutics (Elumalai et al., 2013). Additionally, derivatives such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been identified as potent inhibitors of mammalian dihydrofolate reductase, with significant antitumor activity, underscoring their potential in cancer treatment (Grivsky et al., 1980).
Novel Compound Synthesis
- Synthesis of Pyrazole- and Pyrimidine-based Derivatives : Studies on the synthesis of novel pyrazole-based pyrimidine scaffolds have been reported. These compounds are synthesized through multicomponent reactions involving thiourea, demonstrating the chemical diversity and potential pharmacological applications of pyrimidine derivatives (Ajani et al., 2019).
Antiviral and Antihypertensive Activities
- Exploration of Antiviral Agents : Pyrido[2, 3‐d]pyrimidines and related compounds have been synthesized and investigated for their antiviral properties. Some of these compounds showed promising activities against herpes simplex virus, indicating their potential as antiviral agents (Nasr & Gineinah, 2002).
- Antihypertensive Properties : The synthesis of dihydropyrimidines with potential antihypertensive activity has been reported. These findings suggest that modifications to the pyrimidine structure can lead to compounds with significant therapeutic effects (Rana et al., 2004).
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in several cellular processes, including cell survival, proliferation, and migration .
Mode of Action
This compound acts as a selective Axl inhibitor . It binds to the Axl receptor, inhibiting its activity and preventing it from triggering downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to various changes depending on the specific cellular context .
Biochemical Pathways
The inhibition of Axl affects several biochemical pathways. One of the key pathways influenced is the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting Axl, this compound can potentially downregulate this pathway, disrupting the survival and proliferation of cancer cells .
Pharmacokinetics
The compound er-001259851-000, a derivative of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, demonstrated a promising pharmacokinetic profile in mice .
Result of Action
The selective inhibition of Axl by this compound can lead to a decrease in cell survival and proliferation, particularly in cancer cells where Axl is often overexpressed . This can result in the reduction of tumor growth and potentially contribute to the effectiveness of cancer treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other molecules or drugs can potentially impact the compound’s action through drug-drug interactions.
properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-4-7-6(1)3-9-5-10-7;/h3,5,8H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXBQUGRAZNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627632 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192869-79-7 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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